1-(2-Azidoethyl)imidazolidin-2-one
Overview
Description
1-(2-Azidoethyl)imidazolidin-2-one is a chemical compound with the molecular formula C5H9N5O . It is a derivative of imidazolidin-2-one .
Synthesis Analysis
The synthesis of imidazolidin-2-ones and their derivatives has been a subject of continuous research. A recent review highlights several catalytic strategies for synthesizing imidazolidin-2-ones . These include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered imidazolidin-2-one ring with an azidoethyl group attached .Chemical Reactions Analysis
Imidazolidin-2-ones and their derivatives are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are also used in the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines .Scientific Research Applications
Applications in Catalysis and Synthesis
Catalytic Synthesis of Imidazolidin-2-ones
Imidazolidin-2-ones are vital in pharmaceuticals, natural products, and as intermediates in organic syntheses. Recent studies emphasize sustainable and efficient protocols for their production, notably through catalytic strategies. This includes the incorporation of carbonyl groups into 1,2-diamines, diamination of olefins, and intramolecular hydroamination of linear urea derivatives, among others (Casnati et al., 2019).
Stereoselective Synthesis in Medicinal Chemistry
Imidazolidin-4-ones, resembling 1-(2-Azidoethyl)imidazolidin-2-one in structure, are crucial in bioactive oligopeptides, serving as proline surrogates or protecting N-terminal amino acids. Their formation can be stereoselective, especially in reactions involving substituted benzaldehydes with primaquine alpha-aminoamides, indicating the influence of intramolecular hydrogen bonds (Ferraz et al., 2007).
Biological Activities and Pharmaceutical Applications
Biological Activities of Imidazolidin-4-ones
These compounds exhibit diverse biological activities, like antimalarial and antiproliferative effects against melanoma. They are extensively used in peptidomimetics and as chiral auxiliaries in synthesizing amino acids and other vital compounds. Notably, their stereoselective synthesis is a significant research focus, given their instability under certain conditions (Xu et al., 2010).
Chemical and Biological Properties of Benzazole Derivatives
Benzazole derivatives with (imidazolidin-2-yl)imino moiety exhibit distinct chemical properties and biological activities. They are studied for their potential medical applications, such as in treating hypertension and as alpha 2-adrenoceptor agonists (Sa̧czewski et al., 2008).
Corrosion Inhibition and Material Science
Corrosion Inhibition by Imidazoline Derivatives
The electrochemical behavior of imidazoline derivatives and their impact on corrosion inhibition efficiency is a critical area of study, especially in acidic media. Theoretical studies based on density functional theory (DFT) help in understanding their reactivity and efficiency as corrosion inhibitors, underlining the role of active sites and geometry in coordination with metal surfaces (Cruz et al., 2004).
Transition Metal Complexes with Imidazolin-2-Imine Ligands
Imidazolin-2-imines, due to their basicity and nucleophilicity, are involved in forming metal complexes, significantly influencing olefin polymerization and alkyne metathesis. The coordination chemistry of these ligands with transition metals opens avenues for various catalytic and biomedical applications (Wu & Tamm, 2014).
Safety and Hazards
The safety data sheet for a similar compound, 1-(2-Aminoethyl)imidazolidin-2-one, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Mechanism of Action
are a class of compounds that are widely found in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are omnipresent structural motifs and continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles .
The synthesis of imidazolidin-2-ones often involves the reaction of 1,2-diamines and CO2 . The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .
Imidazolidin-2-ones and their analogues are important synthetic intermediates that can be transformed into a broad variety of complex structures . They represent a useful class of chiral auxiliaries for asymmetric transformations .
Properties
IUPAC Name |
1-(2-azidoethyl)imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-9-8-2-4-10-3-1-7-5(10)11/h1-4H2,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUBXNXFMJLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.